molecular formula C11H16N2O2 B12732480 N-(p-Aminophenethyl)lactamide

N-(p-Aminophenethyl)lactamide

Cat. No.: B12732480
M. Wt: 208.26 g/mol
InChI Key: XMPFNOURHGLXSE-UHFFFAOYSA-N
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Description

N-(p-Aminophenethyl)lactamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of an amine group attached to a phenethyl backbone, which is further linked to a lactamide moiety. The structural features of this compound make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Aminophenethyl)lactamide typically involves the reaction of p-aminophenethylamine with lactamide under specific conditions. One common method involves the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond between the amine and lactamide groups . The reaction is usually carried out in an aqueous medium at room temperature, making it a practical and efficient approach.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(p-Aminophenethyl)lactamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, secondary amines, and halogenated phenethyl derivatives, which can be further utilized in various chemical syntheses .

Mechanism of Action

The mechanism of action of N-(p-Aminophenethyl)lactamide involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenethyl backbone allows the compound to interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(p-Aminophenethyl)lactamide is unique due to its lactamide moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-[2-(4-aminophenyl)ethyl]-2-hydroxypropanamide

InChI

InChI=1S/C11H16N2O2/c1-8(14)11(15)13-7-6-9-2-4-10(12)5-3-9/h2-5,8,14H,6-7,12H2,1H3,(H,13,15)

InChI Key

XMPFNOURHGLXSE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=CC=C(C=C1)N)O

Origin of Product

United States

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